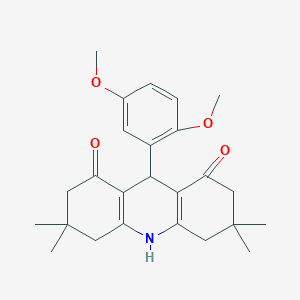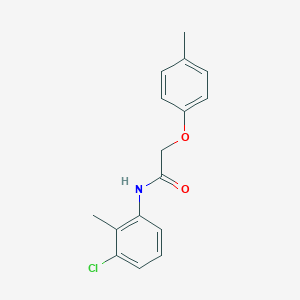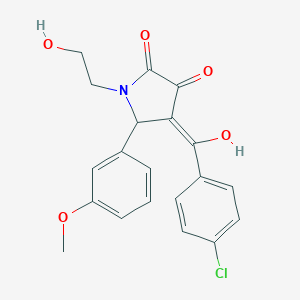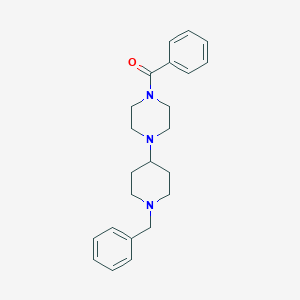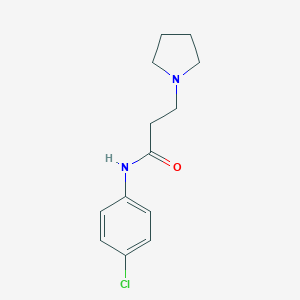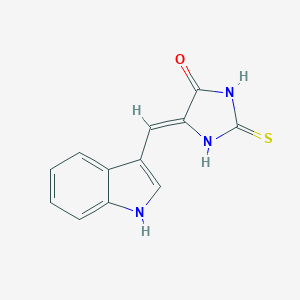![molecular formula C13H17N3O B249311 7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)
7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has been the subject of intense scientific research due to its potential applications in various fields. It has been found to possess a wide range of biological activities, making it a promising candidate for drug discovery and development.
Mechanism of Action
The exact mechanism of action of 7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is not fully understood. However, it has been suggested that the compound may exert its biological effects by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. These include inhibition of cell proliferation, induction of apoptosis, modulation of immune responses, and regulation of gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Exploration of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
3. Development of novel synthetic routes for the compound, with improved yields and solubility.
4. Investigation of the compound's potential as a tool for studying various cellular processes, including cell signaling and gene expression.
5. Exploration of the compound's potential as a scaffold for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole is a promising compound that has been the subject of intense scientific research due to its wide range of biological activities. Further research is needed to fully elucidate its mechanism of action and explore its potential as a therapeutic agent and tool for studying cellular processes.
Synthesis Methods
The synthesis of 7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with methyl iodide to yield the final compound.
Scientific Research Applications
7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
properties
Product Name |
7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
7-ethoxy-10-methyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H17N3O/c1-3-17-10-5-6-11-12(9-10)16-8-4-7-14-13(16)15(11)2/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
FCJMZXQYJUOBOP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C3=NCCCN23)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=NCCCN23)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
